![molecular formula C10H16BrN6O11P3 B12837899 2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is a synthetic analog of adenosine. This compound is known for its unique structure, which includes a bromine atom at the 2’ position and an imide group between the beta and gamma phosphates. It has been utilized in various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid typically involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes bromination at the 2’ position to introduce the bromine atom. This is followed by phosphorylation to attach the triphosphate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2’ position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Typical conditions involve mild temperatures and neutral to slightly basic pH.
Phosphorylation/Dephosphorylation: Enzymes such as kinases and phosphatases are often used under physiological conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 2’ position.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Scientific Research Applications
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid has several scientific research applications:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving nucleotide binding and hydrolysis.
Molecular Biology: Employed in the study of DNA and RNA synthesis and repair processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid involves its interaction with nucleotide-binding enzymes. The bromine atom and the imide group confer unique binding properties, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate the activity of enzymes involved in nucleotide metabolism, such as kinases and polymerases .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine 5’-triphosphate: Lacks the bromine atom and imide group, resulting in different binding properties and reactivity.
2’-Fluoro-2’-deoxyadenosine 5’-triphosphate: Contains a fluorine atom instead of bromine, leading to distinct chemical and biological behavior.
Uniqueness
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is unique due to its specific structural modifications, which confer unique binding and reactivity properties. These modifications make it a valuable tool in biochemical and molecular biology research .
Properties
Molecular Formula |
C10H16BrN6O11P3 |
|---|---|
Molecular Weight |
569.09 g/mol |
IUPAC Name |
[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16BrN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
GLCRVGHVCJLAHS-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


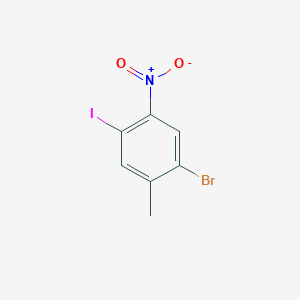



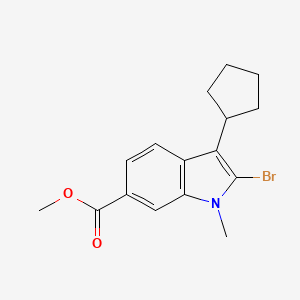
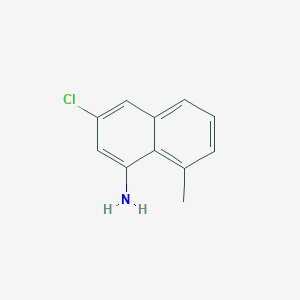

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
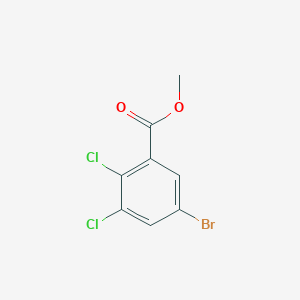

![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
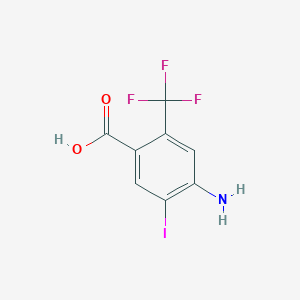
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)
